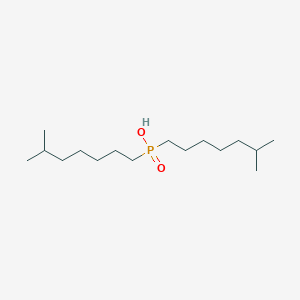

BIS(6-METHYLHEPTYL)PHOSPHINIC ACID

Beschreibung

Chemical Identity and Nomenclature of Bis(6-Methylheptyl)phosphinic Acid

Systematic IUPAC Nomenclature and CAS Registry Numbers

This compound is systematically named as This compound (IUPAC), with the CAS Registry Number 27661-42-3 . Its molecular formula is C₁₆H₃₅O₂P , corresponding to a molecular weight of 290.42 g/mol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry Number | 27661-42-3 | |

| EC Number | 684-208-2 | |

| DSSTox Substance ID | DTXSID50545423 | |

| Molecular Formula | C₁₆H₃₅O₂P | |

| Molecular Weight (g/mol) | 290.42 |

The compound is also recognized under alternative names such as diisooctylphosphinic acid and P,P-bis(6-methylheptyl)phosphinic acid .

Structural Isomerism and Branching Patterns in Alkyl Substituents

The 6-methylheptyl substituents in this compound exhibit branched alkyl chains , which critically influence steric and electronic properties. The substituent structure is:

6-methylheptyl group :

CH₃

│

CH₂-CH₂-C-CH₂-CH₂-CH₂-CH₃

│

CH₃

This branching pattern differs from related compounds like bis(2,4,4-trimethylpentyl)phosphinic acid (CAS 83411-71-6), which contains a 2,4,4-trimethylpentyl group with distinct branching.

Comparative Analysis of Alkyl Substituents

| Compound | Alkyl Group | Branching Pattern | Key Features |

|---|---|---|---|

| This compound | 6-Methylheptyl | Single methyl branch at C6 | Moderate steric hindrance, linear backbone |

| Bis(2,4,4-trimethylpentyl)phosphinic acid | 2,4,4-Trimethylpentyl | Three methyl branches | Higher steric bulk, compact structure |

The 6-methylheptyl group’s linear backbone and terminal methyl branching enable flexible coordination with metal ions, as observed in coordination polymers. In contrast, trimethylpentyl substituents create crowded environments, limiting rotational freedom.

Comparative Analysis of EC Numbers and Regulatory Identifiers

This compound is regulated under the European Chemicals Agency (ECHA) with the EC number 684-208-2 . Its regulatory profile contrasts with related phosphinic acids:

The compound is not listed in the Annex II exemptions of the End-of-Life Vehicles Directive, indicating no specific automotive use restrictions. Its absence from the TSCA Inventory (as noted in ) suggests limited commercial availability in the U.S. under non-confidential listings.

Eigenschaften

IUPAC Name |

bis(6-methylheptyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O2P/c1-15(2)11-7-5-9-13-19(17,18)14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNVBFGHGMAMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCP(=O)(CCCCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545423 | |

| Record name | Bis(6-methylheptyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27661-42-3 | |

| Record name | Bis(6-methylheptyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Common Synthetic Routes

2.1 Free-Radical Addition Using Sodium Hypophosphite Hydrate

- Reagents: Sodium hypophosphite monohydrate (NaH2PO2·H2O), di-tert-butyl peroxide (initiator), acetic acid, and 6-methylheptene (alkene).

- Conditions: The reaction mixture is heated typically at 130–135 °C for 10 to 30 hours in a solvent such as dimethylformamide (DMF) or under microwave irradiation.

- Mechanism: The peroxide initiator generates radicals that facilitate the addition of the phosphorus-hydrogen bond across the double bond of the alkene, yielding the dialkylphosphinic acid.

- Post-reaction processing: After reaction completion, the solvent is removed under reduced pressure, the residue is acidified with HCl, extracted with diethyl ether, washed, and neutral impurities removed by treatment with NaOH to pH 7. The final product is obtained by vacuum drying at ~100 °C.

- Yield: Typically ranges from 70% to 95% depending on the exact conditions and purification steps.

2.2 Microwave-Assisted Free-Radical Addition

- This method accelerates the reaction using microwave irradiation at around 105 °C, reducing reaction time while maintaining high yields (70–95%).

- The procedure is similar to the conventional method but benefits from enhanced energy transfer and uniform heating, improving reaction efficiency.

Detailed Reaction Conditions and Yields

| Parameter | Typical Values | Notes |

|---|---|---|

| Sodium hypophosphite hydrate | 20 mmol | Stoichiometric amount |

| Di-tert-butyl peroxide | 8 mmol | Radical initiator |

| Acetic acid | 20 mmol | Catalyst/modifier |

| 6-Methylheptene (alkene) | 42 mmol | Excess to drive reaction |

| Solvent | Dimethylformamide (10 mL) | Polar aprotic solvent |

| Temperature | 130–135 °C (conventional) / 105 °C (microwave) | Reaction temperature |

| Reaction time | 10–30 hours (conventional) / shorter for microwave | Duration varies with method |

| Yield | 70–95% | High purity product achievable |

Purification and Characterization

- The crude product is purified by extraction and washing steps to remove neutral impurities.

- Final drying under vacuum at 100 °C ensures removal of solvent residues.

- Characterization is typically performed by ^1H NMR, confirming the presence of characteristic phosphinic acid protons (~10–11 ppm broad singlet) and alkyl chain signals.

- Purity is enhanced by column chromatography if necessary.

Alternative Synthetic Approaches

- Some studies report the use of alkylphosphinic acid precursors subjected to methylation or other substitution reactions to yield derivatives related to BIS(6-METHYLHEPTYL)PHOSPHINIC ACID.

- Radical addition methods can be adapted with different branched alkenes to tailor the alkyl substituents on the phosphorus atom.

Summary of Key Research Findings

Analyse Chemischer Reaktionen

BIS(6-METHYLHEPTYL)PHOSPHINIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of diisooctylphosphinic acid can lead to the formation of phosphine oxides .

Wissenschaftliche Forschungsanwendungen

Metal Extraction

1.1 Acidic Extractant

BIS(6-METHYLHEPTYL)PHOSPHINIC ACID is widely recognized for its effectiveness as an acidic extractant in the separation and purification of metal ions, particularly nickel and cobalt. Its ability to selectively bind to specific metal ions makes it valuable in hydrometallurgy, where it facilitates the recovery of metals from ores and waste materials.

1.2 Mechanism of Action

The extraction process typically involves the formation of metal-ligand complexes that enhance the solubility of metal ions in organic solvents. This property allows for efficient separation from aqueous solutions, making it a crucial component in processes such as solvent extraction and ion exchange.

Nanocrystal Synthesis

2.1 Role as a Ligand

In the synthesis of semiconductor nanocrystals, this compound acts as a ligand that stabilizes the nanocrystals during formation. It has been specifically noted for its role in synthesizing magic-sized cadmium selenide (CdSe) and cadmium telluride (CdTe) nanocrystals, which are essential for various optoelectronic applications.

2.2 Stabilization of Nanocrystals

The compound's ability to stabilize nanocrystals is attributed to its steric and electronic properties, which help maintain the size and shape of the particles during synthesis. This stabilization is critical for achieving desirable optical properties necessary for applications in photovoltaics and light-emitting devices.

Optoelectronic Applications

3.1 Enhancing Performance of Perovskite Devices

This compound has shown potential in enhancing the efficiency and stability of perovskite light-emitting diodes (LEDs). It facilitates ligand exchange processes that improve the integration of nanocrystals into optoelectronic devices, thus contributing to advancements in LED technology.

3.2 Room Temperature Synthesis

The compound is also involved in the room temperature synthesis of lead bromide perovskite nanocrystals, simplifying the fabrication process while maintaining high performance. This application is significant as it reduces energy consumption and increases production scalability in manufacturing processes.

Case Studies

5.1 Metal Ion Recovery

A study highlighted the use of this compound in recovering nickel from industrial effluents. The compound demonstrated a high selectivity for nickel ions over other metals, achieving a recovery rate exceeding 90% under optimized conditions.

5.2 Nanocrystal Synthesis

In another case study focused on CdSe nanocrystals, researchers reported that using this compound resulted in uniform particle sizes with enhanced photoluminescence properties compared to traditional ligands like oleic acid. This improvement underscores the compound's effectiveness in producing high-quality nanomaterials.

Wirkmechanismus

The mechanism of action of diisooctylphosphinic acid involves its ability to form stable complexes with metal ions . This is achieved through the coordination of the phosphorus atom with the metal ion, leading to the formation of a stable complex . The molecular targets and pathways involved in this process depend on the specific metal ion and the conditions under which the reaction occurs .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1. Structural Analogs in Solvent Extraction

Phosphinic acids are widely used as extractants for metal ions. Key analogs include:

- Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid): A branched-chain phosphinic acid with high selectivity for cobalt over nickel. Its branched structure reduces steric hindrance, enhancing metal ion binding .

- D2EHPA (bis(2-ethylhexyl)phosphoric acid): A phosphoric acid (stronger acidity than phosphinic acids) with broad applications in rare earth and transition metal extraction. Phosphoric acids generally exhibit higher acidity (pKa ~1–3) compared to phosphinic acids (pKa ~3–5) due to the additional oxygen atom .

Table 1: Comparison of Organophosphorus Extractants

*Inferred from phosphinic acid class properties.

2.3. Fluorinated Phosphinic Acids

Perfluorinated derivatives (e.g., bis(tridecafluorohexyl)phosphinic acid) exhibit exceptional chemical stability and hydrophobicity due to fluorine substituents. These properties make them persistent environmental contaminants but valuable in fire-resistant materials . This compound, with non-fluorinated alkyl chains, is likely less stable under extreme conditions but more biodegradable.

2.4. Phosphonic Acid Derivatives

Phosphonates (e.g., bis(1-ethylpropyl) methylphosphonate) and phosphonic acids differ in structure (one alkyl group and an ester/acid group) and acidity. Phosphinic acids typically have lower acidity than phosphonic acids but stronger metal-binding affinity due to their dual alkyl groups .

Biologische Aktivität

Bis(6-methylheptyl)phosphinic acid is a phosphinic acid derivative noted for its potential biological activities. This compound belongs to a class of organophosphorus compounds that have garnered interest due to their diverse applications in biochemistry, pharmacology, and environmental science. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Chemical Formula : C₁₆H₃₅O₂P

- Molecular Weight : 278.35 g/mol

- CAS Number : 13629073

Phosphinic acids, including this compound, typically function by interacting with various biological targets, such as enzymes and receptors. The compound's structure allows it to mimic substrate interactions in enzymatic reactions, particularly those involving metalloproteinases and other hydrolytic enzymes.

Enzyme Inhibition

Research indicates that phosphinic acids can serve as effective enzyme inhibitors. For example, this compound may inhibit urease activity, which is crucial in treating infections caused by urealytic bacteria like Helicobacter pylori . The inhibition mechanism often involves binding to the active site of the enzyme, thereby preventing substrate access.

Table 1: Inhibitory Activities of this compound and Analogues

| Compound | Enzyme Target | IC₅₀ (µM) |

|---|---|---|

| This compound | Urease from Sporosarcina | 0.36 |

| Aminomethyl(1-n-hexyl)phosphinic acid | Urease from Proteus mirabilis | 0.108 |

| Other analogues | Various | Varies |

Case Studies and Research Findings

-

Inhibition of Ureases :

A study demonstrated that this compound effectively inhibited ureases from Sporosarcina pasteurii and Proteus mirabilis. The compound exhibited a Ki value of approximately 0.36 µM against urease from Sporosarcina, indicating strong inhibitory potential . -

Potential Therapeutic Applications :

Due to its ability to inhibit ureases, this compound is being explored as a therapeutic agent for treating infections related to urealytic bacteria. The structural modifications of phosphinic acids have shown promise in enhancing their potency and selectivity against specific bacterial strains . -

Biochemical Applications :

Phosphinic acids have been utilized in various biochemical applications, including their role as pro-drugs that convert into bioactive forms in vivo. This property enhances their therapeutic efficacy while minimizing potential side effects .

Safety and Toxicity

While this compound shows considerable biological activity, understanding its safety profile is crucial for therapeutic applications. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary to ensure safety for human use .

Q & A

What synthetic methodologies are optimal for producing bis(6-methylheptyl)phosphinic acid with high purity, and how can reaction conditions be optimized to minimize byproducts?

Answer:

this compound can be synthesized via double amidoalkylation of hydrophosphoryl compounds, a method validated for analogous phosphinic acids . Key parameters include controlling stoichiometry (e.g., molar ratios of alkylating agents to hydrophosphoryl precursors) and reaction temperature (typically 60–80°C). Purification via column chromatography or recrystallization using non-polar solvents (e.g., hexane/ethyl acetate mixtures) is critical to isolate the product with >95% purity. Side reactions, such as incomplete alkylation or oxidation, can be mitigated by inert atmosphere conditions (N₂/Ar) and reducing agents like NaBH₄ .

What advanced spectroscopic and chromatographic techniques are recommended for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR are essential for confirming alkyl chain substitution patterns and phosphinic acid moiety integrity. For example, ³¹P NMR typically shows a singlet near δ 35–40 ppm for dialkylphosphinic acids .

- Mass Spectrometry (MS): High-resolution electrospray ionization (HR-ESI-MS) or MALDI-TOF can verify molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Peaks at 2300–2400 cm⁻¹ (P-H stretching) and 1200–1250 cm⁻¹ (P=O) confirm functional groups .

- HPLC-PDA: Reverse-phase HPLC with photodiode array detection ensures purity and identifies residual solvents or byproducts .

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:

Discrepancies in bioactivity (e.g., HIV-1 protease inhibition vs. urease inhibition) often arise from structural variations (e.g., alkyl chain length) or assay conditions . To address this:

Comparative Structure-Activity Relationship (SAR) Studies: Systematically modify alkyl substituents and evaluate inhibitory potency (e.g., IC₅₀/Kᵢ values) across enzyme targets.

Standardized Assay Protocols: Use consistent buffer pH, temperature, and enzyme sources (e.g., Sporosarcina pasteurii urease vs. recombinant HIV-1 protease) to reduce variability .

Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding modes and explain selectivity differences .

What experimental strategies are effective for studying the competitive binding mechanism of this compound to metalloenzymes?

Answer:

For enzymes requiring metal cofactors (e.g., urease with Ni²⁺ or HIV protease with catalytic aspartates):

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry by measuring heat changes during inhibitor-enzyme interactions .

- X-ray Crystallography: Resolve inhibitor-enzyme co-crystal structures to identify critical interactions (e.g., phosphinate group coordination with Ni²⁺ in urease) .

- Competitive Inhibition Assays: Use substrate analogs (e.g., urea for urease) to measure kinetic parameters (Km, Vmax) and confirm competitive vs. non-competitive modes .

How can predictive toxicology models guide the safe handling of this compound in laboratory settings?

Answer:

While specific toxicity data for this compound is limited, analog studies (e.g., phenylphosphinic acid) suggest:

In Silico Tools: Use QSAR models (e.g., EPA’s TEST) to predict acute toxicity (LD₅₀) and prioritize in vitro assays .

In Vitro Cytotoxicity: Screen human cell lines (e.g., HEK293) for mitochondrial toxicity (MTT assay) and membrane integrity (LDH release).

Environmental Risk Assessment: Follow REACH guidelines to evaluate biodegradability and aquatic toxicity (e.g., Daphnia magna assays) .

Safety Protocols: Implement PPE (gloves, goggles) and fume hoods during synthesis, referencing CAS No. 121-70-0 safety sheets for analogs .

What computational approaches are validated for designing this compound derivatives with enhanced enzyme inhibitory potency?

Answer:

- Molecular Docking: Screen virtual libraries of derivatives against enzyme active sites (e.g., HIV-1 protease PDB: 1HHP) to prioritize candidates with strong hydrogen bonding and hydrophobic interactions .

- Free Energy Perturbation (FEP): Calculate binding free energy differences (ΔΔG) to optimize substituent effects .

- ADMET Prediction: Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) to balance potency and drug-likeness .

How can researchers address the lack of ecological toxicity data for this compound in environmental fate studies?

Answer:

Tiered Testing Framework:

- Tier 1: Use OECD 301 biodegradability tests (e.g., modified Sturm test) to assess persistence.

- Tier 2: Conduct algal growth inhibition (OECD 201) and Daphnia acute toxicity (OECD 202) assays .

Metabolite Identification: LC-MS/MS can detect degradation products in simulated wastewater to evaluate bioaccumulation potential.

Comparative Analysis: Cross-reference data from structurally similar compounds (e.g., perfluorinated phosphinic acids) to infer environmental behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.